Quinoline-3,8-dicarboxylic acid

Description

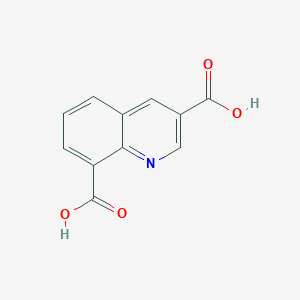

Quinoline-3,8-dicarboxylic acid is a bicyclic aromatic compound featuring a quinoline backbone substituted with carboxylic acid groups at the 3rd and 8th positions. The dual carboxylic acid groups enhance water solubility and metal-chelating properties, making it a versatile scaffold for drug development and chemical synthesis .

Properties

Molecular Formula |

C11H7NO4 |

|---|---|

Molecular Weight |

217.18 g/mol |

IUPAC Name |

quinoline-3,8-dicarboxylic acid |

InChI |

InChI=1S/C11H7NO4/c13-10(14)7-4-6-2-1-3-8(11(15)16)9(6)12-5-7/h1-5H,(H,13,14)(H,15,16) |

InChI Key |

IMZRAURCGFRPKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Anilinosuccinimide Derivatives

A patented method for quinoline dicarboxylic acids involves the synthesis of N-substituted 3-anilinosuccinimides from maleic anhydride and aniline derivatives, followed by oxidation and cyclization steps:

Step 1: Formation of 3-anilinosuccinimide

Maleic anhydride reacts with aniline in an organic solvent (e.g., o-dichlorobenzene) at elevated temperatures (~175-180°C) to form 3-anilinosuccinimide intermediates. This reaction proceeds with high yield (~74%) and produces crystalline intermediates.Step 2: Oxidation to 3-anilino-N-substituted-maleimide

The 3-anilinosuccinimide is oxidized using manganese dioxide or chloranil in refluxing toluene or xylene to yield the corresponding maleimide.Step 3: Reaction with Dimethylformamide Dimethyl Acetal or Vilsmeier Reagent

The maleimide reacts with at least two molar equivalents of dimethylformamide dimethyl acetal or a Vilsmeier reagent (prepared from dimethylformamide and phosphorus oxychloride) in an inert solvent (e.g., toluene, benzene, chlorobenzene) at temperatures between 25°C and 140°C. This step forms a 3-phenylimino-4-dimethylaminomethylene-N-substituted-succinimide intermediate.Step 4: Cyclization to Acridinimide

Treatment of the intermediate with polyphosphoric acid at 130-145°C induces cyclization, yielding an acridinimide derivative.Step 5: Hydrolysis to Quinoline Dicarboxylic Acid

The acridinimide is hydrolyzed under reflux with aqueous or aqueous alcoholic sodium hydroxide or potassium hydroxide (5-50% w/w) for 2-6 hours. Acidification of the cooled reaction mixture precipitates quinoline dicarboxylic acid.

This method is primarily described for quinoline-2,3-dicarboxylic acid but can be adapted for other substitution patterns by varying the aniline derivative or reaction conditions.

Thermal Rearrangement of Isoquinoline Dicarboxylic Acids

Another synthetic approach involves the thermal rearrangement of isoquinoline dicarboxylic acid derivatives:

Starting from 3,4-isoquinolinedicarboxylic acid derivatives, heating in anisole at approximately 153°C for several hours induces rearrangement to quinoline carboxylic acid derivatives, including the 3,8-dicarboxylic acid isomer.

This method involves the initial preparation of substituted isoquinoline dicarboxylic acids, which can be obtained via palladium-catalyzed carbonylation of dichloroquinolines followed by saponification.

For example, dimethyl 6-methyl-2,3-quinolinedicarboxylate is hydrolyzed with sodium hydroxide and then thermally rearranged in anisole to yield 6-methyl-3-quinolinecarboxylic acid. Similar protocols apply to hydroxy-substituted analogs.

This approach allows access to this compound derivatives by controlled thermal rearrangement of appropriate isoquinoline precursors.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Anilinosuccinimide oxidation and cyclization | Maleic anhydride + aniline | MnO₂ or chloranil oxidation; dimethylformamide dimethyl acetal; polyphosphoric acid cyclization; base hydrolysis | ~74% (intermediate) | High yield; adaptable; requires multiple steps and careful control of oxidation and cyclization |

| Thermal rearrangement of isoquinoline dicarboxylic acids | Isoquinoline dicarboxylic acid esters | Palladium-catalyzed carbonylation; NaOH hydrolysis; heating in anisole at 153°C | Variable | Allows regioselective access; involves palladium catalysis; suitable for substituted derivatives |

Chemical Reactions Analysis

Types of Reactions: Quinoline-3,8-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, ozone.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Quinoline-3,8-dicarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline-3,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs of quinoline dicarboxylic acids, their substituents, and biological activities:

Key Research Findings

Antibacterial Activity

- Dibenzo-p-dioxin-2,8-dicarboxylic acid exhibits potent activity against Enterococcus faecalis via binding to PrgX and PrgZ proteins (binding affinities: -9.2 and -7.4 kcal/mol, respectively). Its mechanism involves disrupting bacterial conjugation machinery .

- Quinolone-3-carboxylic acid derivatives (e.g., tricyclic CAB-type compounds) demonstrate enhanced antitumor activity due to DNA intercalation, while maintaining water solubility via the free carboxylic acid group .

Enzyme Inhibition

- Quinoline-5,8-dicarboxylic acid derivatives (e.g., compound 3) inhibit JMJD3, a histone demethylase linked to cancer and inflammation, with IC₅₀ values in the low micromolar range. The 5,8-dicarboxylate scaffold facilitates selective binding to the enzyme’s active site .

Comparative Advantages and Limitations

- Solubility vs. Bioactivity: this compound’s dual carboxyl groups improve water solubility compared to mono-carboxylated analogs (e.g., quinoline-2-carboxylic acid). However, esterification (e.g., in quinoxaline-2,3-dicarboxylic acid monomethyl ester) may reduce solubility but enhance membrane permeability .

- Substituent Effects :

Q & A

Q. What are the optimal synthetic routes for preparing Quinoline-3,8-dicarboxylic acid and its derivatives?

Methodological Answer: The synthesis typically involves cyclization of substituted aniline precursors with dicarboxylic acid functionalities. For example, derivatives like 7-chlorothis compound are synthesized via condensation reactions using acid anhydrides (e.g., naphthalene-1,8-dicarboxylic anhydride) under reflux conditions in acetic acid . Purification often employs recrystallization or column chromatography, with purity verified by HPLC (>90% purity as per CAS 90717-07-0 specifications) .

Q. How can structural characterization of this compound derivatives be performed?

Methodological Answer: Combined techniques are essential:

- NMR spectroscopy (¹H and ¹³C) confirms substituent positions and ring structure.

- IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretches at ~1700 cm⁻¹) .

- Mass spectrometry (ESI-MS) validates molecular weights (e.g., [M+H]+ for C₁₁H₆ClNO₄ at m/z 251.62) .

- X-ray crystallography resolves stereochemistry, as seen in copper(II) macrocyclic complexes derived from dicarboxylic acid ligands .

Q. What are the primary biological activities reported for this compound derivatives?

Methodological Answer: Derivatives exhibit:

- Antibacterial activity : Against Enterococcus faecalis via targeting quorum-sensing proteins (PrgX, PrgZ) with binding affinities up to -9.2 kcal/mol in molecular docking studies .

- Enzyme inhibition : The quinoline-5,8-dicarboxylic acid scaffold inhibits JMJD3 (a histone demethylase) at low micromolar concentrations, validated by virtual fragment screening and enzymatic assays .

Advanced Research Questions

Q. How can computational methods guide the design of this compound-based enzyme inhibitors?

Methodological Answer:

- Virtual screening : Libraries of derivatives are docked into target enzymes (e.g., JMJD3) using software like AutoDock Vina. Compound 3 (3-(2,4-dimethoxypyrimidin-5-yl)quinoline-5,8-dicarboxylic acid) was identified as a selective inhibitor via this approach .

- Molecular dynamics (MD) simulations : Assess binding stability and identify critical residues (e.g., Asn63A in PrgX) .

- QSAR modeling : Correlates substituent effects (e.g., chloro vs. trifluoromethyl groups) with bioactivity .

Q. What strategies address solubility challenges in this compound derivatives for pharmacological studies?

Methodological Answer:

- Esterification : Methyl or ethyl esters (e.g., 3-ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate) improve lipophilicity .

- Coordination complexes : Macrocyclic ligands (e.g., 1,10-dithia-4,7-diazacyclododecane-3,8-dicarboxylic acid) form water-soluble copper(II) complexes, enhancing bioavailability .

- pH adjustment : Carboxylic acid groups enable salt formation (e.g., sodium salts) for aqueous formulations .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

- Metabolic profiling : Use LC-MS to identify metabolites (e.g., Quinmerac-3,8-dicarboxylic acid as a herbicide degradation product) that may alter activity .

- Pharmacokinetic modeling : Predict tissue distribution (e.g., liver retention of copper complexes over 24 hours) .

- Dose optimization : Adjust based on bioavailability studies, such as hepatic clearance rates in rodent models .

Q. What are the applications of this compound in materials science?

Methodological Answer:

- Metal-organic frameworks (MOFs) : Derivatives like 1,10-phenanthroline-3,8-dicarboxylic acid act as linkers, forming porous structures with high surface areas (>1000 m²/g) .

- Coordination polymers : Macrocyclic ligands with dicarboxylic acid moieties stabilize transition metal nodes (e.g., Cu²⁺) for catalytic or sensing applications .

Q. How do substituent positions influence the reactivity of this compound derivatives?

Methodological Answer:

- Electrophilic substitution : Chloro or trifluoromethyl groups at the 6th/7th positions direct reactions (e.g., nitration) to specific ring positions .

- Steric effects : Bulky substituents (e.g., 3-ethyl esters) hinder nucleophilic attack, altering reaction pathways .

- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) enhance carboxylic acid acidity, facilitating salt formation .

Methodological Challenges

Q. What analytical techniques resolve impurities in synthesized this compound derivatives?

Methodological Answer:

Q. How can regioselective functionalization of the quinoline ring be achieved?

Methodological Answer:

- Directed ortho-metalation : Use directing groups (e.g., amides) to install substituents at the 4th or 5th positions .

- Cross-coupling reactions : Suzuki-Miyaura couplings with boronic acids selectively modify halogenated derivatives (e.g., 8-bromo-substituted analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.